molecular formula C7H2BrF5 B041726 2,3,4,5,6-Pentafluorobenzyl bromide CAS No. 1765-40-8

2,3,4,5,6-Pentafluorobenzyl bromide

Cat. No. B041726
CAS RN: 1765-40-8
M. Wt: 260.99 g/mol
InChI Key: XDEPVFFKOVDUNO-UHFFFAOYSA-N
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Patent
US04791139

Procedure details

A mixture of phosphorus tribromide (2.1 g) and toluene (1 cm3) was added dropwise to a solution of 2,3,4,5,6-pentafluorobenzylalcohol (3.4 g) and pyridine (0.21 g) in toluene (10 cm3) at 0° C. The reaction mixture was stirred at 0° C. for 45 minutes, then at the ambient temperature (ca. 20° C.) for 75 minutes, and was then added to an excess of saturated sodium bicarbonate solution. The products were extracted into diethyl ether, and the combined ether layers dried and concentrated by evaporation under reduced pressure. The residual solution (still containing toluene) was passed through a plug of silica gel.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[F:5][C:6]1[C:13]([F:14])=[C:12]([F:15])[C:11]([F:16])=[C:10]([F:17])[C:7]=1[CH2:8]O.N1C=CC=CC=1.C(=O)(O)[O-].[Na+]>C1(C)C=CC=CC=1>[F:5][C:6]1[C:13]([F:14])=[C:12]([F:15])[C:11]([F:16])=[C:10]([F:17])[C:7]=1[CH2:8][Br:2] |f:3.4|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
FC1=C(CO)C(=C(C(=C1F)F)F)F
Name
Quantity
0.21 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at the ambient temperature (ca. 20° C.) for 75 minutes
Duration
75 min
EXTRACTION
Type
EXTRACTION
Details
The products were extracted into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined ether layers dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC1=C(CBr)C(=C(C(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.